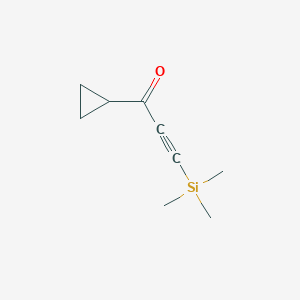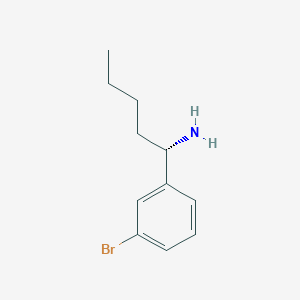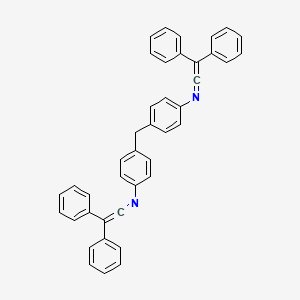
Aniline, 4,4'-methylenebis(N-(diphenylvinylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- is a complex organic compound with the molecular formula C41H30N2. This compound is characterized by its intricate structure, which includes multiple aromatic rings and double bonds. It is primarily used in various industrial applications, including dye manufacturing and as an intermediate in chemical synthesis.
准备方法
The synthesis of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves several steps:
Synthetic Routes: The compound can be synthesized through a condensation reaction between aniline derivatives and formaldehyde under acidic or basic conditions. The reaction typically involves heating the reactants to facilitate the formation of the methylene bridge.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, and may require a catalyst such as hydrochloric acid or sodium hydroxide to accelerate the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Major Products: The major products formed from these reactions include quinones, reduced aniline derivatives, and substituted aromatic compounds.
科学研究应用
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.
Biology: The compound is utilized in biochemical assays to detect the presence of specific enzymes or metabolites.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism of action of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis, making it a valuable tool in biomedical research.
相似化合物的比较
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4’-methylenebis(N,N-dimethylaniline) and 4,4’-methylenebis(N-(2-thenylidene)aniline) share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of diphenylvinylidene groups in Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- imparts unique chemical properties, making it distinct from other related compounds.
属性
CAS 编号 |
32861-04-4 |
|---|---|
分子式 |
C41H30N2 |
分子量 |
550.7 g/mol |
InChI |
InChI=1S/C41H30N2/c1-5-13-34(14-6-1)40(35-15-7-2-8-16-35)30-42-38-25-21-32(22-26-38)29-33-23-27-39(28-24-33)43-31-41(36-17-9-3-10-18-36)37-19-11-4-12-20-37/h1-28H,29H2 |
InChI 键 |
XPNGPCRFZKPRTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
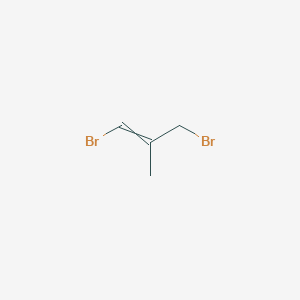
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)

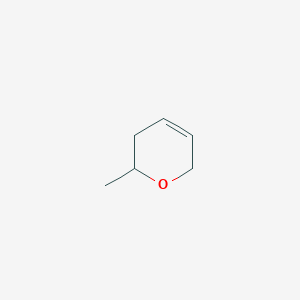
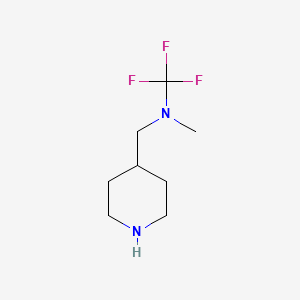

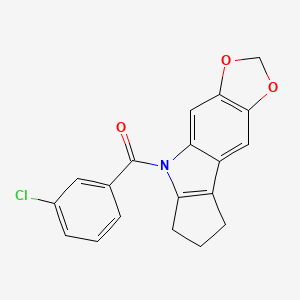
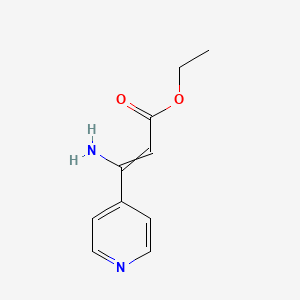
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
